2,5-Di(pyridin-3-yl)benzene-1,4-diol
Description
2,5-Di(pyridin-3-yl)benzene-1,4-diol is a hydroquinone derivative featuring a central benzene-1,4-diol (hydroquinone) core substituted with pyridin-3-yl groups at the 2- and 5-positions. The pyridine rings introduce nitrogen heteroatoms, which enhance electronic conjugation and enable coordination or hydrogen-bonding interactions. This structural motif is relevant in materials science (e.g., organic electronics, photocatalysis) and medicinal chemistry (e.g., enzyme inhibition, anticancer activity) due to its redox-active hydroxyl groups and aromatic substituents .
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2,5-dipyridin-3-ylbenzene-1,4-diol |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-14(12-4-2-6-18-10-12)16(20)7-13(15)11-3-1-5-17-9-11/h1-10,19-20H |
InChI Key |
UZLJIHFDRDBPDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2O)C3=CN=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(pyridin-3-yl)benzene-1,4-diol typically involves the Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst to couple a boronic acid derivative of pyridine with a dihalogenated benzene precursor. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Di(pyridin-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridine rings can be reduced to piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,5-Di(pyridin-3-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2,5-Di(pyridin-3-yl)benzene-1,4-diol depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its pyridine nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and material science .
Comparison with Similar Compounds
Optoelectronic and Photocatalytic Properties
- CTF-24 (2,5-linked benzene-1,4-diol polymer) : Exhibits a low optical gap of 1.52 eV, making it suitable for visible-light photocatalysis. The absence of pyridinyl substituents limits its electronic tunability compared to 2,5-Di(pyridin-3-yl)benzene-1,4-diol, where nitrogen atoms could further reduce the optical gap .
- BDIBD derivatives (e.g., 2,5-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol) : These compounds exhibit excited-state double proton transfer (ESDPT), enabling broad optical responses. The imidazole substituents in BDIBD differ from pyridinyl groups, which may alter proton transfer kinetics and emission wavelengths .
Table 1: Optical Properties of Benzene-1,4-diol Derivatives
*Predicted based on enhanced conjugation from nitrogen heteroatoms.
Solubility and Physicochemical Properties
- DMHQ (2,5-bis[(morpholin-4-yl)methyl]benzene-1,4-diol) : Morpholine substituents enhance aqueous solubility (critical for flow battery applications), as evidenced by NMR and HPLC data. Pyridinyl groups may reduce solubility due to increased hydrophobicity but improve redox stability .
- 2,5-Bis(3-methylbutyl)benzene-1,4-diol : Aliphatic substituents yield a lipophilic profile (C16H26O2), favoring applications in hydrophobic matrices. Pyridinyl groups introduce polarity, balancing solubility and electronic properties .
Table 3: Solubility and Molecular Data
Structural and Functional Versatility
- Hydroquinone (benzene-1,4-diol): A foundational scaffold in microbial degradation (e.g., lindane detoxification). Pyridinyl substituents could hinder enzymatic processing due to steric or electronic effects .
- 2,5-Diphenylbenzene-1,4-diol : Aromatic substituents enhance π-π stacking in materials science. Pyridinyl groups offer additional coordination sites for metal-organic frameworks (MOFs), though this remains unexplored .
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